molecular formula C14H22N2O B13024103 5-(1-Ethylpiperidin-2-yl)-2-methoxy-3-methylpyridine

5-(1-Ethylpiperidin-2-yl)-2-methoxy-3-methylpyridine

Cat. No.: B13024103
M. Wt: 234.34 g/mol
InChI Key: AVWYFRYJJOYUGJ-UHFFFAOYSA-N
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Description

5-(1-Ethylpiperidin-2-yl)-2-methoxy-3-methylpyridine is a heterocyclic compound that contains both piperidine and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethylpiperidin-2-yl)-2-methoxy-3-methylpyridine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or amino alcohols.

    Substitution Reactions:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including condensation reactions involving aldehydes and ammonia or amines.

    Methoxylation and Methylation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethylpiperidin-2-yl)-2-methoxy-3-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

5-(1-Ethylpiperidin-2-yl)-2-methoxy-3-methylpyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as receptors and enzymes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: The compound is used in studies to understand its biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It may be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(1-Ethylpiperidin-2-yl)-2-methoxy-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit or activate enzymes, alter receptor signaling pathways, or affect cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Ethylpiperidin-2-yl)methanamine: This compound shares the piperidine ring but differs in the presence of a methanamine group instead of the pyridine ring.

    2-(1-Methylpiperidin-2-yl)ethan-1-ol: This compound has a similar piperidine ring but differs in the presence of an ethan-1-ol group.

Uniqueness

5-(1-Ethylpiperidin-2-yl)-2-methoxy-3-methylpyridine is unique due to the combination of its piperidine and pyridine rings, along with the specific substitution pattern of the ethyl, methoxy, and methyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

5-(1-ethylpiperidin-2-yl)-2-methoxy-3-methylpyridine

InChI

InChI=1S/C14H22N2O/c1-4-16-8-6-5-7-13(16)12-9-11(2)14(17-3)15-10-12/h9-10,13H,4-8H2,1-3H3

InChI Key

AVWYFRYJJOYUGJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1C2=CN=C(C(=C2)C)OC

Origin of Product

United States

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